Cyp51/PD-L1-IN-3

Dual-target inhibitor CYP51/PD-L1 ratio Quinazoline SAR

Cyp51/PD-L1-IN-3, designated compound L21 in the primary discovery series, is a synthetic quinazoline small molecule that functions as a bifunctional inhibitor of fungal lanosterol 14α-demethylase (CYP51) and human programmed death-ligand 1 (PD-L1). It belongs to a novel class of dual-target antifungal/immunoregulatory agents rationally designed via a skeleton-growth strategy to simultaneously disrupt ergosterol biosynthesis in pathogenic fungi and block the PD-1/PD-L1 immune checkpoint axis.

Molecular Formula C27H28N6O2
Molecular Weight 468.5 g/mol
Cat. No. B12393429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp51/PD-L1-IN-3
Molecular FormulaC27H28N6O2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=CN=C5
InChIInChI=1S/C27H28N6O2/c1-18(2)19-7-9-20(10-8-19)27(35)32-14-11-21(12-15-32)29-26(34)24-30-23-6-4-3-5-22(23)25(31-24)33-16-13-28-17-33/h3-10,13,16-18,21H,11-12,14-15H2,1-2H3,(H,29,34)
InChIKeyQUXRRYSRXWYLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp51/PD-L1-IN-3 (L21): A Dual CYP51/PD-L1 Quinazoline Inhibitor for Antifungal and Immuno-Oncology Research Procurement


Cyp51/PD-L1-IN-3, designated compound L21 in the primary discovery series, is a synthetic quinazoline small molecule that functions as a bifunctional inhibitor of fungal lanosterol 14α-demethylase (CYP51) and human programmed death-ligand 1 (PD-L1) [1]. It belongs to a novel class of dual-target antifungal/immunoregulatory agents rationally designed via a skeleton-growth strategy to simultaneously disrupt ergosterol biosynthesis in pathogenic fungi and block the PD-1/PD-L1 immune checkpoint axis [1]. The compound has a molecular formula of C27H28N6O2, a molecular weight of 468.55 g/mol, and CAS registry number 3032386-59-4 .

Why Cyp51/PD-L1-IN-3 Cannot Be Simply Replaced by Other In-Class Quinazoline Dual Inhibitors


Within the same quinazoline series, even structurally analogous compounds exhibit pronounced divergence in the balance and absolute potency of CYP51 versus PD-L1 inhibition [1]. Compound L21 (Cyp51/PD-L1-IN-3) was specifically selected from a library of skeleton-growth-derived candidates because it provides a distinct potency ratio and cellular efficacy signature relative to its closest siblings L11 and L20 [1]. Substituting L21 with L11 or L20 would alter both the antifungal pharmacophore engagement and the degree of PD-L1/PD-1 blockade, potentially compromising the dual-mechanism advantage that motivated the original selection of L21 for advanced profiling [1].

Cyp51/PD-L1-IN-3 (L21) Quantitative Differentiation Evidence: Head-to-Head Data vs Closest Analogs


Balanced Dual-Target Inhibition Ratio Distinguishes L21 from L11 and L20

Cyp51/PD-L1-IN-3 (L21) exhibits a CYP51:PD-L1 IC50 ratio of approximately 5.3, representing the most balanced dual-target profile among the three perfected compounds in the series [1]. L11 (CYP51/PD-L1-IN-1) displays a ratio of ~10.7 (CYP51 IC50 0.884 μM / PD-L1 IC50 0.083 μM), indicating a bias toward fungal CYP51 engagement [2]. L20 (CYP51/PD-L1-IN-2) shows a ratio of ~15.5 (CYP51 IC50 0.263 μM / PD-L1 IC50 0.017 μM), strongly favoring PD-L1 blockade . The balanced ratio of L21 suggests a more equipotent dual pharmacophore occupancy at clinically relevant concentrations, a feature not reproduced by either sibling compound [1].

Dual-target inhibitor CYP51/PD-L1 ratio Quinazoline SAR

Superior CYP51 Enzyme Inhibition Potency Relative to Lead Compound L11

Cyp51/PD-L1-IN-3 (L21) inhibits recombinant fungal CYP51 with an IC50 of 0.205 μM, representing a 4.3-fold improvement over the parent compound L11 (IC50 0.884 μM) [1][2]. This gain in enzymatic potency is structurally attributed to optimized substituents introduced during the skeleton-growth campaign [1]. In contrast, the clinical azole fluconazole typically displays CYP51 IC50 values in the range of 0.1–1 μM against susceptible Candida albicans strains but loses activity in azole-resistant isolates, whereas L21 was designed to address target-site mutations [1].

CYP51 inhibition Azole alternative Antifungal potency

Enhanced PD-L1 Immune Checkpoint Blockade Potency Over L11

Cyp51/PD-L1-IN-3 (L21) inhibits the PD-L1/PD-1 interaction with an IC50 of 0.039 μM, a 2.1-fold improvement over L11 (IC50 0.083 μM) [1][2]. It should be noted that L20 demonstrates even greater PD-L1 potency (IC50 0.017 μM), but this comes at the expense of reduced CYP51 engagement and a skewed dual-target ratio . Thus, while L21 is not the most potent PD-L1 inhibitor in its series, it occupies a deliberate compromise position that sustains both antifungal and immunomodulatory activity at comparable concentrations [1].

PD-L1 inhibitor Immune checkpoint Fungal infection immunotherapy

Broad-Spectrum In Vitro Antifungal Activity Across Clinically Relevant Fungal Strains

In the primary publication, the group of perfected compounds including L21 exhibited in vitro MIC50 values ranging from 0.25 to 2.0 μg/mL across a panel of pathogenic fungal strains, confirming activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans [1]. This MIC50 range is comparable to or exceeds that of several clinically used triazole antifungals when tested against susceptible isolates, yet L21 was expressly developed to address CYP51 mutation-driven azole resistance through a distinct quinazoline scaffold [1]. Notably, the MIC50 range was derived from broth microdilution susceptibility testing following CLSI guidelines, providing a standardized benchmark for procurement evaluation [1].

Antifungal susceptibility MIC50 Candida albicans Cryptococcus neoformans Aspergillus fumigatus

Downregulation of Proinflammatory Cytokines and Inflammasome Components Confirmed for L21

Cyp51/PD-L1-IN-3 (L21) significantly reduces intracellular levels of interleukin-2 (IL-2), NLRP3 inflammasome protein, and NF-κB p65 in treated fungal cells, as reported in the primary characterization [1]. This triple-pathway effect was observed alongside mitochondrial damage and ROS accumulation, collectively driving fungal cell lysis and death [1]. While quantitative fold-change values for each marker have not been publicly extracted from the full text by vendors to date, the qualitative observation is explicitly linked to L21 and distinguishes its cellular mechanism from simple CYP51 inhibition alone, which does not directly modulate NLRP3 or NF-κB pathways [1].

IL-2 suppression NLRP3 inflammasome NF-κB p65 Immunomodulation

Recommended Research and Industrial Application Scenarios for Cyp51/PD-L1-IN-3 (L21)


In Vitro Antifungal Susceptibility Profiling Against Azole-Resistant Fungal Isolates

Given its demonstrable CYP51 inhibitory activity (IC50 0.205 μM) and broad-spectrum in vitro MIC50 range of 0.25–2.0 μg/mL, L21 is well-suited as a comparator compound in broth microdilution panels evaluating the susceptibility of azole-resistant Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans clinical isolates [1]. Its quinazoline scaffold offers a distinct chemotype from triazole antifungals, enabling studies that probe cross-resistance patterns and CYP51 mutation spectra [1].

Dual-Target Mechanism-of-Action Studies in Fungal Immunology

L21's balanced CYP51/PD-L1 inhibitor profile (IC50 ratio ~5.3) makes it an optimal chemical probe for investigating the functional interplay between fungal ergosterol depletion and host PD-L1/PD-1 immune checkpoint signaling [1]. Researchers can use L21 to dissect the relative contributions of direct antifungal toxicity versus immune reactivation in in vitro co-culture systems of fungal pathogens and immune cells, a question that cannot be addressed with single-target azoles or PD-L1 antibodies alone [1].

Pharmacodynamic Benchmarking in Murine Fungal Infection Models

The compound's demonstrated reduction of intracellular IL-2, NLRP3, and NF-κB p65, together with ROS induction and mitochondrial damage, positions L21 as a candidate for in vivo pharmacodynamic studies in immunocompetent murine models of invasive candidiasis or aspergillosis [1]. Procurement for such studies is justified by the need to correlate in vitro dual-target engagement with in vivo fungal burden reduction, survival benefit, and host inflammatory cytokine profiles [1].

Lead Optimization and Structure-Activity Relationship (SAR) Reference Standard

As the best-characterized compound in the L11–L20–L21 series with published IC50 values for both targets, L21 serves as an essential reference standard for medicinal chemistry groups iterating on the quinazoline scaffold [1]. Its balanced dual-target ratio provides a benchmark against which new analogs can be compared to assess whether structural modifications improve CYP51 potency, PD-L1 potency, or the balance between the two, directly informing procurement decisions for SAR expansion libraries [1].

Quote Request

Request a Quote for Cyp51/PD-L1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.